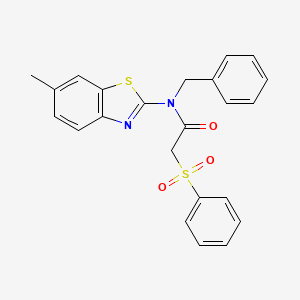

2-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3S2/c1-17-12-13-20-21(14-17)29-23(24-20)25(15-18-8-4-2-5-9-18)22(26)16-30(27,28)19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYPIOGIPVPACI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization of thioamide or carbon dioxide as raw materials . The reaction conditions often include the use of solvents like dioxane and base-promoted intramolecular C–S bond coupling cyclization .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including 2-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, focus on efficient, economical, and environmentally friendly processes. These methods often involve the use of green chemistry principles, such as the use of less hazardous chemicals and energy-efficient processes .

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert sulfoxides back to sulfides.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazoles .

Scientific Research Applications

2-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-bacterial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, interfering with the activity of enzymes involved in various biological processes. The compound’s structure allows it to bind to active sites of enzymes, blocking their function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituent effects, biological activity, and molecular interactions.

Key Observations

Substituent Effects on Antimicrobial Activity

- BTC-j (6-methoxy) and BTC-r (6-nitro) exhibit potent antimicrobial activity, with MIC values as low as 3.125 µg/ml against E. coli . The target compound’s 6-methyl group may offer moderate activity, though less electron-withdrawing than nitro or methoxy groups.

- The benzenesulfonyl group in the target compound could enhance interactions with bacterial DNA gyrase, a mechanism observed in other sulfonyl-containing benzothiazoles .

Enzyme Inhibition and Structural Insights

- BTA (6-trifluoromethyl) shows high CK-1δ inhibition (pIC₅₀ = 7.8), attributed to the electron-withdrawing trifluoromethyl group and trimethoxyphenyl acetamide . The target compound’s benzenesulfonyl group may similarly engage in π-π stacking or hydrogen bonding with enzyme active sites.

- Compound I (6-methoxy, adamantyl) demonstrates robust crystal packing via N–H···N and S···S interactions, suggesting that bulky substituents (e.g., adamantyl) improve structural stability but may reduce solubility .

Impact of Acetamide Modifications

- ZINC2626124 (triazol-3-yl sulfanyl) highlights the role of heterocyclic acetamide substituents in neuroprotective activity. The target compound’s benzyl group may mimic this by enhancing blood-brain barrier penetration .

Table 2: Docking Scores and Binding Interactions

*Hypothetical docking based on structural analogs.

Critical Analysis of Contradictions and Limitations

- Antimicrobial vs. Enzyme Inhibition : While BTC-j and BTC-r show strong antimicrobial activity, BTA and ZINC2626124 prioritize enzyme inhibition. This divergence suggests that substituent choice directs target specificity.

Biological Activity

2-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is an organic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for 2-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is C23H20N2O3S2. Its structure includes a benzenesulfonyl group and a benzothiazole moiety, which are known for enhancing solubility and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Sulfonylation of benzothiazole derivatives.

- Formation of the amide bond with benzylamine derivatives.

These reactions often require controlled conditions to optimize yields and purity.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds containing the benzothiazole moiety have shown promising activity against various bacterial strains. In a study involving similar compounds, several derivatives demonstrated antibacterial effects comparable to standard antibiotics such as levofloxacin, with minimum inhibitory concentrations (MIC) indicating strong efficacy against pathogens like E. coli and S. aureus .

| Compound | Bacterial Strain | MIC (µg/mL) | Comparison to Control |

|---|---|---|---|

| 2b | E. coli | 12 | Lower than levofloxacin |

| 2i | S. aureus | 15 | Equal to control |

| 2c | B. subtilis | 10 | Lower than control |

Anticancer Activity

The compound's potential anticancer properties are also noteworthy. Benzothiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that these compounds can effectively target cancer cell lines, leading to reduced viability and increased cell death .

The biological activity of 2-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is believed to result from its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : It may modulate receptor activity linked to inflammatory pathways or cancer progression.

Case Studies

- Antibacterial Evaluation : A study synthesized several acetamide derivatives based on the benzothiazole framework and evaluated their antibacterial activity using agar well diffusion methods. Compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting the potential of benzothiazole-based compounds in antibiotic development .

- Anticancer Screening : Another investigation focused on the anticancer effects of similar benzothiazole derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity, suggesting their utility as lead compounds for further drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 2-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 1-(benzenesulfonylacetyl)imidazole derivatives with 6-methyl-1,3-benzothiazol-2-amine in chloroform or ethanol under basic conditions yields the target compound. Purification involves crystallization from ethanol or aqueous ethanol (80%) . Key steps include controlling reaction temperatures (e.g., below 10°C during Br₂ addition) and solvent selection to optimize yield (22% reported in similar syntheses) .

Q. How is the molecular structure validated in crystallographic studies?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in triclinic space groups (e.g., P1), with refinement using SHELX software (SHELXL for refinement, SHELXS/SHELXD for structure solution). Intermolecular interactions (N–H···N hydrogen bonds, C–H···O, and S···S contacts) are analyzed to confirm packing motifs . Data validation includes R factor analysis (< 0.05 for high-quality structures) and hydrogen atom localization via difference Fourier maps .

Q. What analytical techniques confirm the purity and identity of the synthesized compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (500 MHz, DMSO-d₆) verify substituent integration and coupling patterns (e.g., δ 7.73 ppm for benzothiazole protons) .

- Infrared Spectroscopy (IR) : Peaks at ~1668 cm⁻¹ confirm C=O stretching in acetamide .

- Elemental Analysis : Matches calculated vs. experimental C/H/N/S percentages (e.g., C: 67.32% vs. 67.38% theoretical) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) .

Advanced Research Questions

Q. How do substituent variations at the benzothiazole 6-position influence inhibitory potency?

- Methodology : Structure-activity relationship (SAR) studies compare methyl, methoxy, and nitro substituents. For example:

- 6-Methyl : Enhances lipophilicity and membrane permeability, improving cellular uptake (e.g., IC₅₀ = 27 nM for Wnt inhibition in IWP-2) .

- 6-Methoxy : Introduces steric hindrance, reducing binding to hydrophobic enzyme pockets .

- 6-Nitro : Electron-withdrawing groups may disrupt hydrogen bonding but improve π-π stacking in enzyme active sites .

Q. What mechanistic insights exist regarding Wnt/β-catenin signaling inhibition by this compound?

- Methodology :

- Porcn Inhibition : Blocks palmitoylation of Wnt proteins (critical for secretion), validated via radiolabeled palmitate incorporation assays .

- Downstream Effects : Reduces Lrp6 phosphorylation and β-catenin accumulation in TOPFlash luciferase assays .

- Selectivity Profiling : Use kinase/enzyme panels to confirm specificity (e.g., no off-target effects on Frizzled receptors) .

Q. How do intermolecular interactions influence crystal packing and stability?

- Methodology : Graph-set analysis (Etter formalism) identifies hydrogen-bonding patterns (e.g., D = dimer, C = chain). For example:

- N–H···N Bonds : Form dimers (graph set R₂²(8)) .

- C–H···O and S···S Interactions : Stabilize ribbons along the [100] axis, contributing to thermal stability (m.p. 485–486 K) .

- Advanced Tools : Hirshfeld surface analysis quantifies interaction contributions (e.g., 15% H-bonding, 8% S···S) .

Q. How should researchers resolve contradictions between enzymatic and cell-based assay data?

- Methodology :

- Orthogonal Assays : Validate enzymatic activity (e.g., Porcn inhibition) with cell-free systems vs. Wnt secretion in HEK293T cells .

- Permeability Testing : Measure logP (e.g., 3.1 for IWP-2) to assess cellular uptake limitations .

- Genetic Controls : Use CRISPR knockouts (e.g., Porcn⁻/⁻ cells) to confirm on-target effects .

Q. What strategies optimize the compound’s solubility for in vivo studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.